Streptoverticillinone

Description

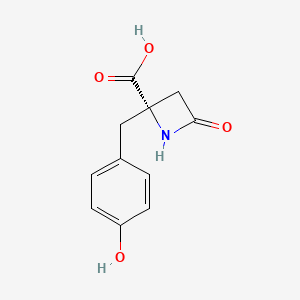

Streptoverticillinone is a novel 2-azetidinone alkaloid (a four-membered β-lactam ring-containing compound) isolated from Streptoverticillium morookaense SC1169, a strain derived from pine forest soil in China’s Guangdong Dinghushan Biosphere Reserve . Its molecular formula is C₁₁H₁₁NO₄Na, with a molecular weight of 244.0570, as confirmed by high-resolution time-of-flight mass spectrometry (HRTOFMS) and nuclear magnetic resonance (NMR) spectroscopy . The compound exhibits antifungal activity against Peronophythora litchii, a primary pathogen responsible for post-harvest decay in lychee fruits . Its isolation involved ethanol extraction, followed by purification using thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC) .

Properties

Molecular Formula |

C11H11NO4 |

|---|---|

Molecular Weight |

221.21 g/mol |

IUPAC Name |

(2S)-2-[(4-hydroxyphenyl)methyl]-4-oxoazetidine-2-carboxylic acid |

InChI |

InChI=1S/C11H11NO4/c13-8-3-1-7(2-4-8)5-11(10(15)16)6-9(14)12-11/h1-4,13H,5-6H2,(H,12,14)(H,15,16)/t11-/m0/s1 |

InChI Key |

IPIBASNVKYAKDN-NSHDSACASA-N |

Isomeric SMILES |

C1C(=O)N[C@]1(CC2=CC=C(C=C2)O)C(=O)O |

Canonical SMILES |

C1C(=O)NC1(CC2=CC=C(C=C2)O)C(=O)O |

Synonyms |

streptoverticillinone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Streptoverticillinone belongs to the 2-azetidinone class, distinct from carbazole alkaloids like its co-isolate streptoverticillin (a carbazole derivative). Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of this compound and Streptoverticillin

Key Findings:

Structural Divergence: this compound’s 2-azetidinone core contrasts sharply with streptoverticillin’s carbazole system. The smaller β-lactam ring in this compound may enhance membrane permeability but reduce structural stability compared to the rigid carbazole scaffold . The presence of a sodium ion (Na⁺) in both compounds suggests ionic interactions critical for solubility or bioactivity .

Bioactivity Profile: Both compounds inhibit P. litchii, but their mechanisms likely differ. This compound’s β-lactam structure aligns with known lactam-based antifungal agents (e.g., monobactams), which disrupt cell wall synthesis . In contrast, carbazole alkaloids like streptoverticillin may intercalate DNA or inhibit enzymes involved in fungal replication .

Analytical Characterization: Both compounds were characterized using 1D/2D NMR, HRTOFMS, and optical rotation. This compound’s smaller size required higher-resolution MS for accurate mass determination .

Comparison with Other 2-Azetidinones and Carbazoles:

- Its antifungal (vs. antibacterial) activity expands the therapeutic scope of β-lactams.

- Carbazole Alkaloids : Streptoverticillin differs from natural carbazoles like hyellazole (antitumor) or synthetic analogs (e.g., carvedilol) by incorporating a methoxy group and sodium ion, which may enhance antifungal specificity .

Research Implications and Limitations

While this compound and streptoverticillin demonstrate promising antifungal properties, further studies are needed to:

- Elucidate structure-activity relationships (SAR) through synthetic modification.

- Compare their efficacy against broader fungal pathogens (e.g., Candida, Aspergillus).

- Evaluate pharmacokinetics and toxicity profiles, particularly for this compound’s β-lactam ring, which may confer susceptibility to enzymatic degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.